(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
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Overview
Description
(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a unique oxolane ring fused with a pyrazole moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Oxolane Ring Formation: The oxolane ring is formed via an intramolecular cyclization reaction. This step often requires specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.
Coupling of Pyrazole and Oxolane Rings: The final step involves coupling the pyrazole ring with the oxolane ring, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole moieties.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenyl and pyrazole rings.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biology as a molecular probe to study enzyme interactions and receptor binding. Its chiral nature makes it useful in studying stereoselective biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The oxolane ring and pyrazole moiety play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
(2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is unique due to its specific combination of the oxolane ring and pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S,3S)-2-(1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)12-6-7-19-13(12)10-8-15-16(9-10)11-4-2-1-3-5-11/h1-5,8-9,12-13H,6-7H2,(H,17,18)/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXAWODZIJMEBU-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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